molecular formula C28H24N4O3S B2814625 2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 2034472-07-4

2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2814625
CAS No.: 2034472-07-4
M. Wt: 496.59
InChI Key: PYYAJKZPXQCVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there are no direct synthesis methods available for this specific compound, there are general methods available for the synthesis of similar compounds. For instance, one approach to synthesize quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[3,2-d]pyrimidin-2-yl core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a methoxyphenyl group, a phenyl group, a thioacetamide group, and a p-tolyl group attached to different positions of the core structure .

Scientific Research Applications

Anticancer Activity

Research by Al-Sanea et al. (2020) focused on synthesizing compounds with modifications to the pyrimidine ring structure, showing that certain derivatives exhibit anticancer activity against a variety of cancer cell lines. This suggests the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).

Radiopharmaceutical Applications

Dollé et al. (2008) described the synthesis and application of DPA-714, a derivative with a fluorine atom allowing for PET imaging to study the translocator protein, indicating its use in neuroimaging and the study of neurological disorders (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting potential therapeutic benefits for inflammatory diseases (Abu‐Hashem et al., 2020).

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) explored the chemical reactivity of N-pyrimidinylacetamide derivatives towards various amines, leading to a range of biologically active compounds. This research provides insights into the compound's versatile reactivity, which could be harnessed for developing new therapeutic agents (Farouk et al., 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives, showing effectiveness against various bacterial and fungal strains. This includes work by Kerru et al. (2019), who synthesized thienopyrimidine linked rhodanine derivatives with potent antimicrobial properties (Kerru et al., 2019).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-18-8-10-20(11-9-18)30-24(33)17-36-28-31-25-23(19-6-4-3-5-7-19)16-29-26(25)27(34)32(28)21-12-14-22(35-2)15-13-21/h3-16,29H,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYAJKZPXQCVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.